

# NS19504: A Comparative Guide to its Ion Channel Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

NS19504 is a small molecule activator of the large-conductance Ca<sup>2+</sup>-activated potassium channel, commonly known as the BK channel (or KCa1.1, MaxiK, Slo1). This guide provides a comprehensive overview of the selectivity profile of NS19504 against other ion channels and molecular targets, supported by available experimental data.

## **Data Presentation: Quantitative Selectivity Profile**

The following table summarizes the activity of NS19504 at its primary target, the BK channel, and its observed effects on other ion channels and molecular targets.



Target	Channel/Re ceptor Type	Effect	Potency (EC50/IC50)	Concentrati on Tested for Off- Target Effects	Reference
hBK (KCa1.1)	Large- Conductance Ca <sup>2+</sup> - activated K <sup>+</sup> Channel	Activator	11.0 ± 1.4 μM	[1][2]	
hIK, hSK2, hSK3	Small/Interme diate- Conductance Ca <sup>2+</sup> - activated K+ Channels	No significant effect	-	Not specified	[3]
rNav1.2	Voltage-gated Na+ Channel	No significant effect	-	Not specified	[3]
L-type and N- type Ca <sup>2+</sup> channels	Voltage-gated Ca <sup>2+</sup> Channels	No effect	-	Not specified	
KATP	ATP-sensitive K+ Channel	No effect	-	Not specified	
hERG	Voltage-gated K+ Channel	No effect	-	Not specified	
σ1 Receptor	Sigma-1 Receptor	Inhibitor	Data not available	10 μΜ	[3]
Dopamine Transporter (DAT)	Monoamine Transporter	Inhibitor	Data not available	10 μΜ	[3]
Norepinephri ne	Monoamine Transporter	Inhibitor	Data not available	10 μΜ	[3]



Transporter (NET)						
Soluble Epoxide Hydrolase (sEH)	Enzyme	Inhibitor	Data not available	10 μΜ	[3]	

## **Experimental Protocols**

The selectivity of NS19504 has been primarily characterized using electrophysiological techniques, particularly patch-clamp assays on heterologous expression systems and native cells.

# Whole-Cell Patch-Clamp Electrophysiology for Selectivity Screening

This technique is employed to measure the effect of NS19504 on various ion channels.

- Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human ion channel of interest (e.g., hBK, hIK, hSK2, hSK3, rNav1.2) are cultured to approximately 75% confluency. For experiments on native channels, cells are isolated from specific tissues, such as smooth muscle cells from the guinea pig bladder.
- Recording Setup: Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution. Borosilicate glass micropipettes with a resistance of 3-7 M $\Omega$  are filled with an intracellular solution and mounted on a micromanipulator.
- Giga-seal Formation: The micropipette is precisely positioned onto a single cell, and a high-resistance "giga-seal" (resistance > 1 G $\Omega$ ) is formed between the pipette tip and the cell membrane through gentle suction.
- Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by a brief pulse of suction, allowing for electrical and chemical access to the cell's interior.



- Voltage Clamp: The membrane potential is clamped at a specific holding potential (e.g., -90 mV). Voltage ramps or steps are applied to elicit ion channel currents. For example, voltage ramps from -120 mV to +30 mV over 150 milliseconds can be applied every 5 seconds.
- Data Acquisition: Ionic currents are recorded in the absence (control) and presence of various concentrations of NS19504. The compound is applied to the extracellular solution.
- Analysis: The effect of NS19504 on the current amplitude and kinetics is quantified and compared to the control condition. For activators, an EC<sub>50</sub> value is determined by fitting the concentration-response data to a sigmoidal curve. For inhibitors, an IC<sub>50</sub> value would be determined.

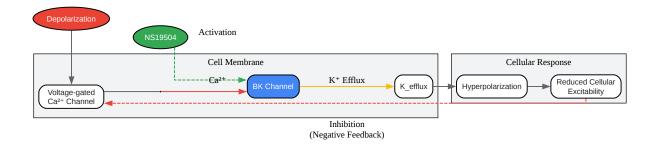
### **Inside-Out Patch-Clamp for Mechanistic Studies**

This configuration is used to study the direct interaction of a compound with the intracellular domain of an ion channel.

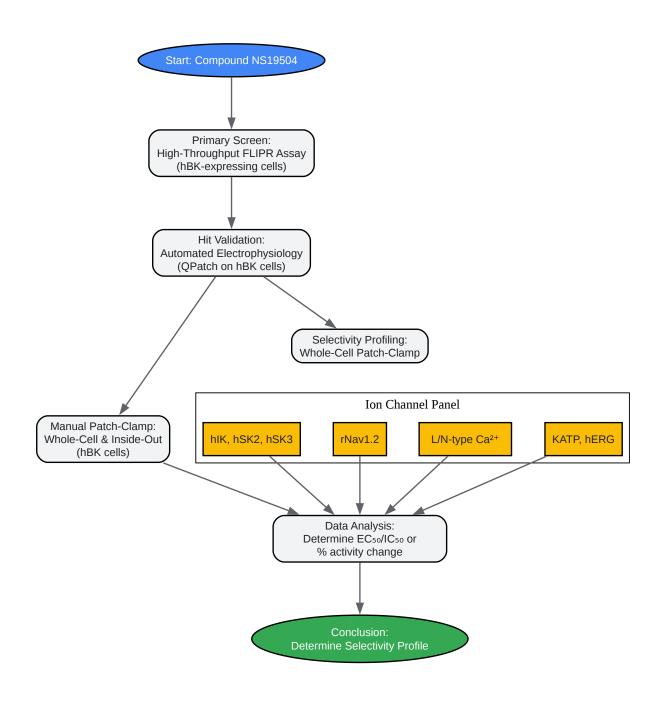
- Patch Excision: After forming a giga-seal in the cell-attached mode, the pipette is retracted, excising a small patch of the cell membrane with the intracellular side facing the bath solution.
- Solution Exchange: The excised patch can be moved through a series of different bath solutions containing various concentrations of the test compound or ions (e.g., Ca<sup>2+</sup>).
- Data Recording: Single-channel or macroscopic currents from the channels within the patch are recorded at different membrane potentials.
- Analysis: The effect of the compound on the channel's open probability, conductance, and gating kinetics is analyzed.

# Mandatory Visualizations Signaling Pathway of BK Channel Activation









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### References

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